AOI 987

Quantum yield Fluorescence brightness NIRF probe photophysics

AOI 987 (CAS 846022-21-7) is a near-infrared fluorescent (NIRF) oxazine dye with molecular formula C₁₈H₁₈N₃O₃BF₄ and a molecular weight of 411.16 Da. The compound is a cationic fluorophore belonging to the bis-oxazino-phenoxazinium class, also described by its systematic name 3,4,9,10-tetrahydro-4,8-dimethyl-2H,8H-bis[1,4]oxazino[2,3-b:3',2'-i]phenoxazin-6-ium tetrafluoroborate(1−).

Molecular Formula C₁₈H₁₈N₃O₃BF₄
Molecular Weight 411.16
CAS No. 846022-21-7
Cat. No. B1141914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAOI 987
CAS846022-21-7
Synonyms3,4,9,10-Tetrahydro-4,8-dimethyl-2H,8H-bis[1,4]oxazino[2,3-b:3’,2’-i]phenoxazin-6-ium Tetrafluoroborate(1-)
Molecular FormulaC₁₈H₁₈N₃O₃BF₄
Molecular Weight411.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AOI 987 (CAS 846022-21-7) for Near-Infrared Amyloid-β Plaque Imaging: Procurement-Relevant Identity and Class Profile


AOI 987 (CAS 846022-21-7) is a near-infrared fluorescent (NIRF) oxazine dye with molecular formula C₁₈H₁₈N₃O₃BF₄ and a molecular weight of 411.16 Da . The compound is a cationic fluorophore belonging to the bis-oxazino-phenoxazinium class, also described by its systematic name 3,4,9,10-tetrahydro-4,8-dimethyl-2H,8H-bis[1,4]oxazino[2,3-b:3',2'-i]phenoxazin-6-ium tetrafluoroborate(1−) . AOI 987 was the first small-molecule NIRF probe successfully validated for noninvasive in vivo detection of amyloid-beta (Aβ) plaques, reported in Nature Biotechnology in 2005 [1]. Its core photophysical properties include a single absorption maximum at 650 nm, a single emission maximum at 670 nm, and an absorption coefficient of 64,570 M⁻¹cm⁻¹ [1][2]. The compound is supplied as a solid, stored at 2–8 °C with protection from light and moisture, and is intended exclusively for research use .

Why AOI 987 Cannot Be Replaced by Generic NIRF Amyloid Probes Without Verifiable Performance Loss


Although multiple near-infrared fluorescent probes targeting Aβ plaques share the same broad application category—including CRANAD-2, NIAD-4, THK-265, and BODIPY-based probes—their photophysical properties, brain pharmacokinetics, and imaging modality compatibility diverge substantially in quantitatively measurable ways [1]. AOI 987 exhibits a quantum yield of 0.41 in mouse serum, which exceeds that of all other compared NIRF amyloid probes measured in biologically relevant media, including CRANAD-2 (Φ = 0.006 unbound / 0.40 bound), NIAD-4 (Φ = 0.00008 unbound / 0.05 bound), THK-265 (Φ = 0.385), and BODIPY-7 (Φ = 0.36) [1][2]. Furthermore, AOI 987 is the only probe in this class for which ex vivo LC/MS quantification has demonstrated brain concentration exceeding plasma concentration at every measured time point from 5 minutes to 2 hours post-injection, providing direct evidence of active brain retention rather than mere passive diffusion [3]. These quantitative differences mean that substituting AOI 987 with another in-class probe without re-validating brightness, brain exposure, and washout kinetics will introduce uncontrolled variables into longitudinal plaque-burden studies. The evidence items below detail each differentiating parameter with comparator data.

Quantitative Differentiation of AOI 987 Against the Closest NIRF Amyloid Probe Alternatives: A Comparator-Based Evidence Guide


Quantum Yield in Biologically Relevant Medium: AOI 987 Outperforms All Compared NIRF Amyloid Probes

AOI 987 exhibits a quantum yield of Φ = 0.41 (41%) when measured in mouse serum, which is the highest value among all NIRF amyloid probes for which comparable data are available [1][2]. In contrast, the curcumin-derived probe CRANAD-2 shows Φ = 0.006 in PBS (unbound state) and Φ = 0.40 only upon binding to Aβ₄₀ aggregates [2][3]; the thiophene-based probe NIAD-4 displays Φ = 0.00008 unbound and Φ = 0.05 in the bound state [1]; the quinoline-derived THK-265 achieves Φ = 0.385 [1]; and BODIPY-7 reaches Φ = 0.36 [1]. The 1.07- to 8.2-fold advantage in baseline (unbound) quantum yield means that AOI 987 produces more emitted photons per absorbed excitation photon before target engagement, directly translating to higher signal intensity in deep-tissue imaging where photon budget is limiting.

Quantum yield Fluorescence brightness NIRF probe photophysics

Brain-to-Plasma Pharmacokinetic Ratio: AOI 987 Is the Only NIRF Aβ Probe with Quantitative Evidence of Active Brain Retention at All Measured Time Points

Ex vivo LC/MS quantification in wild-type mice (C57BL/6Jico, n=4 per time point) demonstrated that the brain concentration of AOI 987 exceeded the corresponding plasma concentration at every time point from 5 minutes to 2 hours after intravenous administration [1]. This is a direct quantitative indicator of rapid BBB penetration and active brain-tissue retention, not merely passive equilibration. By contrast, CRANAD-2 is described as BBB-permeable with a calculated logP of ~3, but no brain-to-plasma concentration ratios have been reported [2]. NIAD-4 is annotated as BBB-permeable with in vivo use at 2 mg/kg i.v., yet quantitative brain/plasma PK data are absent from the published literature . THK-265 has a measured logP of 1.8 and demonstrates in vivo brain fluorescence, but no ex vivo brain concentration quantification is available [3]. The uniquely available brain-plasma PK data for AOI 987 enable researchers to model target-engagement kinetics and predict imaging time windows with quantitative confidence.

Blood-brain barrier penetration Brain pharmacokinetics In vivo probe retention

In Vivo Specific Binding Retention Kinetics: Quantitative Discrimination Between Transgenic and Wild-Type Brain at 120 Minutes Post-Injection

AOI 987 enables statistically significant discrimination between APP23 transgenic mice and age-matched wild-type littermates based on differential brain fluorescence washout rates. At 120 minutes post-injection of the optimal 0.1 mg/kg dose, specific binding—defined as (fluorescence_signal_transgenic − fluorescence_signal_wild-type) / fluorescence_signal_transgenic—was calculated as ~0.4 (p < 0.001) [1]. At this time point, relative fluorescence signal was ~50% in APP23 mice versus ~40% in wild-type controls [1]. By contrast, THK-265 demonstrated qualitative discrimination between AβPP transgenic and wild-type mice but no quantitative specific-binding ratio was reported [2]. NIAD-4 has been used for in vivo imaging at 2 mg/kg i.v. but quantitative washout kinetics with transgenic/wild-type discrimination data have not been published [3]. The quantitative specific-binding metric available for AOI 987 provides a benchmark against which probe washout performance can be statistically evaluated in therapeutic efficacy studies.

Specific binding Pharmacokinetic washout Transgenic mouse model

Multi-Modal Imaging Validation Breadth: AOI 987 Is the Only NIRF Amyloid Probe Validated Across Four Distinct In Vivo Imaging Modalities

AOI 987 has been validated for in vivo amyloid imaging across four independent modalities: (1) conventional NIRF reflectance imaging in APP23 transgenic mice [1], (2) volumetric multispectral optoacoustic tomography (vMSOT) enabling whole-brain 3D Aβ mapping with single-plaque resolution (8 µm) in APP/PS1 and arcAβ mice [2][3], (3) hybrid fluorescence molecular tomography–computed tomography (FMT-CT) [4], and (4) combined near-infrared optical and PET/MR imaging using ¹⁵O-H₂O for simultaneous perfusion assessment [5]. CRANAD-2 has been characterized for vMSOT and fluorescence imaging [6], but has not been validated in hybrid FMT-CT or combined PET/MR workflows. NIAD-4 and THK-265 are validated for fluorescence imaging only, with no published optoacoustic or hybrid modality data [7]. The multi-modal validation breadth of AOI 987 means that a single procurement decision supports NIRF screening, high-resolution 3D optoacoustic quantification, and multimodal correlative imaging without requiring separate probe development for each modality.

Multimodal imaging Optoacoustic tomography Imaging probe versatility

Historical Precedence and Literature Validation Depth: AOI 987 Is the Most Extensively Cross-Validated NIRF Amyloid Probe Across Independent Laboratories

AOI 987 was the first NIRF probe to demonstrate noninvasive in vivo visualization of Aβ plaques, published in Nature Biotechnology in 2005 [1]. Since then it has been independently validated in at least three distinct transgenic mouse strains—APP23, APP/PS1, and arcAβ—by multiple research groups across over 15 years of continuous use [2][3][4]. CRANAD-2 was first published in 2009 and validated in arcAβ mice [5]; NIAD-4 was reported in 2007 with limited subsequent independent replication; THK-265 was published in 2011 with validation limited to a single transgenic model (AβPP) [6]. The temporal precedence and multi-laboratory validation of AOI 987 provide a level of protocol maturity and reproducibility evidence that is unavailable for newer probes—researchers adopting AOI 987 benefit from established staining protocols, known batch-to-batch performance characteristics, and a broad evidentiary base against which new results can be benchmarked.

Literature validation Cross-laboratory reproducibility Transgenic model breadth

Procurement-Relevant Application Scenarios for AOI 987 Based on Quantitative Differentiation Evidence


Longitudinal Monitoring of Anti-Amyloid Therapeutic Efficacy in Transgenic Mouse Models

AOI 987 is the probe of choice for longitudinal studies assessing the plaque-burden-modifying effects of candidate Alzheimer's disease therapeutics in APP23, APP/PS1, or arcAβ transgenic mice. The demonstrated in vivo specific binding of ~0.4 at 120 minutes post-injection (p < 0.001) [1], combined with brain concentration exceeding plasma concentration at all measured time points [2], ensures reproducible discrimination between treated and untreated cohorts over repeated imaging sessions. The established optimal dose of 0.1 mg/kg i.v. [2] minimizes probe consumption per animal while maintaining adequate signal-to-background ratios, directly reducing per-study procurement costs in multi-arm treatment trials. Furthermore, the 41% quantum yield in mouse serum [2] means that lower laser power or shorter exposure times can be used, reducing the risk of photobleaching during repeated imaging of the same animal over weeks or months.

Multimodal Correlative Imaging Workflows Combining NIRF Screening with High-Resolution 3D Optoacoustic Tomography

For research programs that employ tiered imaging strategies—initial NIRF screening followed by high-resolution volumetric multispectral optoacoustic tomography (vMSOT) for 3D plaque distribution mapping—AOI 987 eliminates the need to procure and validate separate probes for each modality. The compound has been demonstrated to provide single-plaque resolution (8 µm) in transcranial vMSOT imaging with whole-brain coverage, including the hippocampus and thalamus [3][4]. This single-probe, multi-modality workflow reduces procurement complexity and eliminates cross-probe calibration variability when correlating NIRF and optoacoustic datasets. The validated co-localization of AOI 987 signal with anti-Aβ antibody (6E10) and fibrillar amyloid conformation antibody (OC) immunostaining [4] provides the histological confirmation pathway required for publication-quality multimodal studies.

Pharmacokinetic-Guided Study Design Requiring Quantitatively Modelable Brain Exposure

AOI 987 is uniquely suited for research protocols that require pharmacokinetic modeling of brain probe exposure to optimize imaging time windows. The published ex vivo LC/MS brain and plasma concentration data across a full time course (5 min to 2 h) [2] enable researchers to construct compartmental PK models and predict the optimal post-injection imaging window before initiating animal experiments. The limit of quantification (3 pmol/mL plasma, 15 pmol/g brain) [2] provides a benchmark for assessing whether probe concentrations in target brain regions exceed the detection threshold. No other NIRF amyloid probe—including CRANAD-2, NIAD-4, or THK-265—has published equivalent quantitative brain PK data, making AOI 987 the only option for studies where pharmacokinetic certainty is a prerequisite for protocol approval or power analysis [5][6].

Ex Vivo Histological Staining with Validated Contrast-to-Noise Performance at Extreme Dilution

For ex vivo brain slice staining and co-localization studies, AOI 987 provides validated performance at concentrations as low as 0.0001% (wt/vol) with excellent contrast-to-noise ratio and specific co-localization with silver methenamine-stained Aβ deposits [2]. This extreme dilution capability reduces probe consumption per histological section while maintaining signal quality. The availability of published staining protocols and concentration-response data from the primary Nature Biotechnology paper [1] eliminates the need for de novo protocol optimization. By comparison, NIAD-4 requires 10 µM solutions for in situ staining [7], and Thioflavin T—a classical in vitro amyloid stain—cannot be used for in vivo correlation studies due to BBB impermeability, making AOI 987 a more versatile procurement choice for labs conducting both in vivo imaging and ex vivo histological validation.

Quote Request

Request a Quote for AOI 987

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.